PGLa-H
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KIAKVALKAL |
Origin of Product |
United States |
Origin and Biosynthesis of Pgla H
Biological Source and Isolation Strategies from Amphibian Skin Secretions
The primary biological source of PGLa-H is the skin of Xenopus laevis researchgate.net. The collection of skin secretions from amphibians is a well-established method for obtaining these peptides. Common strategies involve stimulating the release of secretions, often through methods like transcutaneous electrical stimulation (TAS) or immersion in pharmacological agents such as norepinephrine (B1679862) mdpi.comnih.govallenpress.com. These stimuli cause the granular glands to contract and expel their contents onto the skin surface mdpi.comallenpress.com.
Once the secretions are collected, various biochemical techniques are employed for the isolation and purification of individual peptides like this compound. These methods typically involve extraction of dried or fresh skin tissues or collected secretions using organic solvents like methanol (B129727) or ethanol, or separation buffers e-fas.organnualreviews.org. Following extraction, techniques such as gel filtration chromatography and high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), are widely used to separate and purify the peptides based on their physicochemical properties frontiersin.orgresearchgate.netnih.gove-fas.organnualreviews.org. Mass spectrometry, such as MALDI-TOF mass spectrometry, is then used to determine the molecular mass and confirm the identity of the isolated peptides researchgate.netnih.gov.
Research findings indicate the successful isolation of this compound from Xenopus laevis skin using gel filtration and RP-HPLC, with its amino acid sequence determined by Edman degradation and molecular weight confirmed by mass spectrometry researchgate.net.
Endogenous Biosynthetic Pathways and Precursor Processing
Amphibian antimicrobial peptides, including this compound, are synthesized within the granular glands of the skin nsf.gov. They are produced as preproproteins, which are larger precursor molecules acs.org. These precursors typically consist of an N-terminal signal peptide (preregion), a conserved connecting or 'acidic' region (proregion), and the C-terminal mature peptide sequence acs.org.
The biosynthesis involves the transcription of genes encoding these prepropeptides, followed by translation into proteins. The prepropeptide then undergoes post-translational modifications, including cleavage of the signal peptide and the proregion by processing enzymes acs.org. This proteolytic processing liberates the mature, active peptide, which is then stored in secretory vesicles within the granular glands nsf.gov. The C-terminus of many amphibian skin peptides, including some PGLa variants, can be α-amidated, a modification that can influence peptide activity and stability nih.govresearchgate.netnih.gov.
PGLa itself is a 21-residue cationic AMP found in Xenopus laevis asm.org. This compound is reported as a naturally occurring C-terminal fragment of PGLa, consisting of 10 amino acids researchgate.net. This suggests that this compound is generated through the specific proteolytic cleavage of the larger PGLa peptide or its precursor during the endogenous processing within the amphibian skin glands. Studies have shown that the PGLa peptide is derived from the post-translational processing of biosynthetic precursors nih.gov.
Heterologous Expression and Purification Methodologies for Research Applications
For research applications requiring larger quantities of this compound or its variants, heterologous expression systems are often employed as an alternative to isolation from natural sources remedypublications.comasm.org. Recombinant technology offers a cost-effective method for mass production of peptides remedypublications.com. Various expression systems can be used, with Escherichia coli being a common choice due to its ease of culture and genetic manipulation remedypublications.comasm.org.
However, expressing small, often cationic and amphipathic, antimicrobial peptides like this compound in bacterial hosts can be challenging due to potential toxicity to the host cells and susceptibility to proteolytic degradation remedypublications.comasm.orgcore.ac.uk. To overcome these issues, AMPs are frequently expressed as fusion proteins, where the peptide of interest is fused to a larger, well-expressed, and soluble carrier protein remedypublications.comasm.orgcore.ac.uk. This fusion strategy can help to mitigate toxicity, improve expression levels, and protect the peptide from degradation remedypublications.comasm.org.
Following heterologous expression, the fusion protein is purified using techniques that exploit the properties of the carrier protein or the fusion construct, such as affinity chromatography (e.g., using His-tags or other tags) frontiersin.orgijbiotech.com. After purification of the fusion protein, the target peptide (this compound in this case) is cleaved from the carrier protein using specific proteases or chemical cleavage methods nih.govcore.ac.uk. The cleaved peptide is then further purified, often using techniques like RP-HPLC, to obtain the final product frontiersin.orgcore.ac.uk.
Research on other AMPs has demonstrated successful recombinant expression and purification using fusion tags and subsequent cleavage nih.govcore.ac.uk. While specific detailed protocols for heterologous expression and purification solely focused on this compound were not extensively detailed in the search results, the general methodologies for recombinant AMP production are well-established and applicable to peptides like this compound nih.govremedypublications.comasm.orgcore.ac.ukijbiotech.com. For instance, studies on a tandem repeat variant of this compound, Dithis compound, mention that it was produced biologically using a fusion protein strategy and non-chromatographic purification, facilitating large-scale production asm.org.
The following table summarizes some key aspects of this compound:
| Feature | Description |
| Source | Skin secretions of Xenopus laevis |
| Nature | 10-residue C-terminal fragment of PGLa |
| Biosynthesis | Derived from proteolytic processing of a larger precursor peptide (PGLa) |
| Isolation Methods | Gel filtration, Reversed-phase HPLC |
| Characterization | Edman degradation, Mass Spectrometry (MALDI-TOF/TOF-MS) |
| Recombinant Prod. | Achieved via heterologous expression systems, often as fusion proteins |
| Purification | Affinity chromatography, Cleavage, RP-HPLC (for recombinant peptide) |
Structural Biology and Biophysical Characterization of Pgla H
Advanced Spectroscopic and Structural Techniques in PGLa-H Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in various environments, including membrane-mimicking systems like detergent micelles and lipid bilayers. Studies on PGLa, the parent peptide of this compound, have extensively utilized NMR to elucidate its structural properties and membrane interactions nih.govnih.govacs.orgnih.gov.
Solution NMR studies on PGLa in detergent micelles have shown that the peptide adopts an α-helical conformation, typically spanning residues 6 to 21 nih.gov. This helical structure is crucial for its interaction with membranes.
Solid-state NMR, particularly using oriented phospholipid bilayer samples, has provided detailed information about the orientation and dynamics of membrane-bound PGLa. Experiments with specifically labeled peptides, such as those incorporating 15N or 2H isotopes, have allowed researchers to determine the alignment of the peptide helix relative to the lipid bilayer. For instance, solid-state NMR studies using 15N-labeled PGLa have demonstrated that the helix axis is generally oriented parallel to the plane of the bilayers nih.govacs.org.
Further solid-state 2H-NMR analysis using selectively deuterated alanine (B10760859) residues at different positions along the PGLa sequence has enabled high-accuracy determination of the peptide's tilt angle within the membrane nih.govcapes.gov.br. These studies revealed that PGLa can undergo a concentration-dependent realignment from a surface-bound state to a more tilted orientation nih.govcapes.gov.br. The use of 2H-NMR with alanine-d3 labels has been particularly effective in providing orientational constraints, allowing for precise calculation of tilt angles nih.gov.
NMR studies have also provided insights into the dynamics of PGLa within the membrane. 15N solid-state NMR powder patterns have indicated that the amino-terminal residues of PGLa exhibit high mobility, with flexibility decreasing towards the carboxy terminus nih.gov. This differential mobility along the peptide chain can influence its interaction with the membrane and potentially its mechanism of action.
While direct detailed NMR data specifically for this compound as an isolated peptide in membranes is less extensively documented in the provided snippets compared to the full-length PGLa, the principles and findings from PGLa studies are highly relevant. Given that this compound is the C-terminal fragment asm.org, the structural and dynamic properties observed for the C-terminal region of PGLa in these NMR studies likely provide a strong indication of the behavior of this compound. The amphipathic α-helical nature and membrane alignment observed for PGLa's C-terminus are key characteristics relevant to understanding this compound.
Computational Modeling and Molecular Dynamics (MD) Simulations
Computational modeling, particularly Molecular Dynamics (MD) simulations, complements experimental techniques like NMR by providing dynamic insights into peptide behavior and interactions at the atomic level. MD simulations have been employed to study PGLa and its variants, including those closely related to this compound, in lipid membrane environments mdpi.comnih.govresearchgate.netnih.gov.
MD simulations allow researchers to observe the dynamic process of peptide-membrane interaction, including peptide insertion, orientation, and conformational changes within the bilayer. Studies on dithis compound, a tandem repeat of this compound, and kiadin peptides designed with similarity to dithis compound, have utilized MD simulations to explore their interactions with different types of lipid bilayers, such as neutral DLPC and negatively charged POPE:POPG membranes mdpi.comresearchgate.net.
These simulations have shown how the conformational flexibility of peptides, influenced by factors like amino acid substitutions (e.g., glycine (B1666218) substitutions in kiadins), contributes to their structuring and interactions with model membranes mdpi.comnih.gov. By simulating the peptide in the presence of lipid bilayers, researchers can gain insights into how the peptide's structure and orientation change upon membrane binding. Initial peptide conformations for simulations are often based on predicted α-helical structures mdpi.com.
MD simulations can also investigate the orientation of the peptide relative to the membrane surface. Studies have explored different initial conditions, such as positioning the peptide with its polar or hydrophobic surface facing the membrane, to understand the preferred binding modes mdpi.comresearchgate.net. The simulations can track the peptide's movement and reorientation over time within the lipid environment.
Furthermore, MD simulations have been used to relate the observed conformational and interaction behaviors to experimental data, such as those on peptide structure and liposome (B1194612) interactions mdpi.comnih.gov. For example, increased flexibility deduced from MD simulations for a glycine substitution analogue of dithis compound was correlated with its slightly better antibacterial activity and reduced haemolytic activity nih.gov.
Table 1: this compound Related Peptides and Characteristics Studied by MD Simulations
| Peptide | Description | Membrane Systems Studied (Example) | Key Insights from MD | Source(s) |
| dithis compound | Tandem repeat of this compound | DLPC, POPE:POPG bilayers | Interaction with membranes, initial conformations | mdpi.comresearchgate.net |
| Kiadins | Designed peptides similar to dithis compound | DLPC, POPE:POPG bilayers | Conformational flexibility, membrane interactions | mdpi.comnih.gov |
| PGLa (parent) | Full-length peptide | Lipid bilayers | Membrane insertion, orientation, conformational changes | mdpi.comnih.govresearchgate.netnih.gov |
The combination of NMR spectroscopy and MD simulations provides a comprehensive approach to understanding the structural biology and biophysical characteristics of this compound and related peptides, revealing their helical conformation, membrane orientation, dynamics, and interaction mechanisms with lipid bilayers.
Mechanisms of Action of Pgla H
Interactions with Biological Membranes
PGLa interacts with biological membranes, particularly those of microorganisms, through a series of steps that involve binding to the membrane surface and subsequently altering its structure and permeability nih.govnih.gov. The interaction is often initiated by electrostatic attraction to negatively charged lipid bilayers, which are characteristic of bacterial membranes but less common in mammalian cell membranes nih.govnih.gov. Upon membrane binding, PGLa can undergo conformational changes, often adopting an alpha-helical structure nih.govnih.gov.
Lipid Specificity and Electrostatic Driving Forces for Membrane Association
PGLa demonstrates a preference for interacting with negatively charged lipids, which are abundant in bacterial membranes nih.govnih.gov. This lipid specificity is a key factor in the peptide's ability to discriminate between bacterial and mammalian cells, contributing to its selective toxicity nih.gov. The initial association with the membrane surface is largely driven by electrostatic interactions between the positively charged residues of PGLa and the negatively charged headgroups of lipids such as phosphatidylglycerol (PG) nih.govnih.gov. This electrostatic attraction facilitates the accumulation of the cationic peptide at the lipid-water interface nih.gov. Biophysical studies using membrane mimics have shown that PGLa can discriminate between different lipid species, preferentially interacting with negatively charged lipids nih.gov. This highlights the significant role of electrostatic forces in triggering the affinity of antimicrobial peptides towards bacterial membranes nih.gov.
Membrane Perturbation and Permeabilization Models
Following initial binding, PGLa can induce structural changes in the lipid bilayer, leading to membrane perturbation and permeabilization nih.govnih.govplos.org. This can occur through various mechanisms, including the formation of pores or more general membrane disruption.
Pore Formation Mechanisms (e.g., Barrel-Stave Model, Toroidal Pore Model)
Two primary models are proposed for pore formation by antimicrobial peptides like PGLa: the barrel-stave model and the toroidal pore model nih.govarxiv.orgplos.org. In the barrel-stave model, peptides insert perpendicularly into the membrane and aggregate to form a pore lined entirely by the peptides arxiv.orgplos.org. The hydrophobic surfaces of the peptides face the lipid core, while the hydrophilic surfaces form the lumen of the pore elifesciences.org. In contrast, the toroidal pore model involves a cooperative arrangement of both peptides and lipids nih.govarxiv.orgelifesciences.org. In this model, the peptides insert into the membrane and induce a high curvature, causing the lipid headgroups to bend and line the pore along with the peptides arxiv.orgelifesciences.orglatrobe.edu.au. This creates a mixed peptide-lipid pore where the lipid monolayers are continuous through the pore arxiv.orgelifesciences.org. Studies on PGLa suggest that it most likely forms toroidal pores in the fluid phase of phosphatidylglycerol membranes above a certain threshold concentration nih.gov. The formation of toroidal pores is predominantly associated with peptides that induce significant membrane bending arxiv.orglatrobe.edu.au.
Membrane Disruption Leading to Cell Shrinkage and Vesiculation
Beyond discrete pore formation, PGLa can also cause more extensive membrane disruption. Studies on living Escherichia coli treated with PGLa have shown distinct changes in cell envelope morphology nih.gov. This includes an initial loss of surface stiffness, followed by permeabilization of the outer membrane and rupture of the inner (cytoplasmic) membrane researchgate.netnih.gov. Mechanistically, this disruption can lead to cell shrinkage and vesiculation asm.orgplos.org. DiPGLa-H, a tandem-repeat variant of this compound, has been observed to disrupt bacterial membranes, leading to cell shrinkage, vesiculation, and intracellular leakage asm.org. A parallel impact was observed in Staphylococcus aureus, with the cell wall appearing disrupted, leading to pore formation, an indistinct demarcation between the cell wall and cell membrane, sparse cytoplasmic distribution, and substantial leakage asm.org.
Effects on Membrane Curvature Strain and Physical Properties
PGLa's interaction with membranes can also influence membrane curvature strain and other physical properties of the bilayer nih.govnih.gov. The insertion of peptides into the membrane can alter the packing of lipids and induce curvature nih.govnih.govox.ac.uk. PGLa has been shown to affect the membrane curvature strain of phosphatidylethanolamine, a main lipid component of bacterial membranes researchgate.netnih.gov. In the fluid phase of phosphatidylglycerol, PGLa insertion can lead to a hydrophobic mismatch between the peptide length and the bilayer core, particularly for lipids with shorter acyl chains (≤C16) nih.gov. This mismatch can be compensated by the stretching of acyl chains, resulting in a thickening of the bilayer, which contrasts with the membrane thinning often associated with pore formation by some antimicrobial peptides nih.gov. The peptide's orientation within the membrane, whether parallel or inserted, can also influence the order parameters of the lipids, indicating changes in membrane fluidity and packing nih.gov.
Role of Transmembrane Potential in Peptide Orientation and Insertion
The transmembrane potential (TMP) plays a role in the interaction of cationic antimicrobial peptides like PGLa with bacterial membranes researchgate.net. The elevated negative potential on the inner leaflet of the bacterial membrane can influence the orientation and insertion of these positively charged peptides researchgate.net. Studies using molecular dynamics simulations have indicated that the tilt angle of the membrane-bound PGLa helix is coupled with the TMP researchgate.netacs.orgnih.gov. An elevated TMP can increase the population of the tilted state of PGLa researchgate.netnih.gov. This coupling is thought to occur due to electrostatic interactions between the peptide helix and cations at the membrane-water interface nih.gov. The transmembrane potential can directly influence the orientation of molecules exhibiting a net dipole moment acs.orgnih.gov. The mechanisms of action of PGLa are closely associated with its tilted insertion geometry, which is influenced by the TMP researchgate.netacs.org.
Cellular and Subcellular Targets Beyond Membrane Disruption
While membrane interaction is a primary mechanism, some antimicrobial peptides may also have intracellular targets or induce effects beyond simple membrane lysis. Research on this compound and related peptides sheds light on these processes.
Permeabilization of Bacterial Outer and Inner Membranes
Studies investigating the mechanism of action of this compound indicate its ability to affect bacterial membrane integrity. Transmission electron microscopy studies of bacteria treated with this compound have shown that the peptide kills cells by destroying the cell membrane. rsc.org
Further detailed investigations, particularly with the tandem-repeat variant Dithis compound (a dimer of this compound), have explored the permeabilization effects on both the outer and inner membranes of Escherichia coli. These studies utilized fluorescence probes like N-phenyl-1-naphthylamine (NPN) to assess outer membrane damage and propidium (B1200493) iodide (PI) to assess inner membrane damage. sigmaaldrich.commdpi.com Dithis compound was shown to disrupt both membranes. sigmaaldrich.commdpi.comnih.gov While this compound itself, at concentrations below its Minimum Inhibitory Concentration (MIC), exhibited limited ability to penetrate the inner membrane of E. coli in one study, its parent peptide PGLa and the related Dithis compound demonstrate clear membrane permeabilizing effects. sigmaaldrich.commdpi.comfrontiersin.org The interaction of cationic AMPs like PGLa with negatively charged bacterial membranes is driven by electrostatic interactions, facilitating their initial binding and subsequent effects on membrane integrity. nih.govacs.orgmdpi.com
Intracellular Leakage of Biomolecules
The disruption and permeabilization of bacterial membranes by antimicrobial peptides can lead to the leakage of essential intracellular components. Mechanistic studies on Dithis compound, a peptide structurally related to this compound, have directly observed intracellular leakage as a consequence of membrane damage. sigmaaldrich.commdpi.comnih.gov This leakage contributes to the loss of cellular homeostasis and ultimately bacterial cell death. The severe damage to the bacterial membrane caused by AMPs can result in the release of cell content into the surrounding environment. frontiersin.org
Biological Activities and Spectrum of Pgla H
Broad-Spectrum Antimicrobial Efficacy
PGLa-H and its variants, particularly the tandem-repeat variant Dithis compound, have demonstrated broad-spectrum antimicrobial efficacy against various bacterial and fungal pathogens. While this compound itself shows moderate activity, Dithis compound exhibits significantly enhanced potency.
Activity against Gram-Positive Bacterial Pathogens (in vitro and in vivo models)
This compound has shown in vitro activity against Gram-positive bacteria, including Staphylococcus aureus. Specifically, this compound had a minimum inhibitory concentration (MIC) value of 8.7 µg/mL against S. aureus ATCC 25923. asm.org Dithis compound, a tandem repeat of this compound, has shown markedly improved in vitro bactericidal activity against S. aureus, including multidrug-resistant clinical isolates. nih.gov For instance, Dithis compound exhibited an MIC value of 8 µM against S. aureus Mu50. asm.org In vitro killing curves also affirmed robust antibacterial activity of Dithis compound against S. aureus. asm.org
In vivo studies using a mouse model of induced peritoneal inflammation demonstrated that Dithis compound significantly improved survival rates and reduced bacterial burdens in key organs, indicating its efficacy against bacterial infections in a living system. asm.orgresearchgate.netnih.gov
Activity against Gram-Negative Bacterial Pathogens (in vitro and in vivo models)
This compound also exhibits in vitro activity against Gram-negative bacteria, such as Escherichia coli. Its MIC value against E. coli ATCC 25922 was reported as 23.6 µg/mL. asm.org Dithis compound has shown superior antibacterial activity against Gram-negative bacteria compared to Gram-positive bacteria. asm.orgresearchgate.net It exhibits potent in vitro bactericidal activity against Gram-negative pathogens, including multidrug-resistant clinical isolates of E. coli and Acinetobacter baumannii. asm.orgnih.gov Dithis compound demonstrated impressive MIC values of 0.96 µM against A. baumannii 19606 and 0.75–1.5 µM against E. coli. asm.org In vitro killing curves further underscored the superior antibacterial activity of Dithis compound against Gram-negative bacterial pathogens like E. coli. asm.org
In vivo experiments have further substantiated the efficacy of Dithis compound against bacterial infections. In a mouse model of induced peritoneal inflammation, Dithis compound led to a significant reduction in bacterial burdens in key organs, ranging from 100-fold to 1,000-fold, and improved survival rates. asm.orgresearchgate.netnih.gov
Here is a summary of in vitro antimicrobial activity (MIC values) for this compound and Dithis compound against selected bacterial strains:
| Peptide | Strain | MIC (µg/mL) | MIC (µM) | Source |
| This compound | S. aureus ATCC 25923 | 8.7 | - | asm.org |
| This compound | E. coli ATCC 25922 | 23.6 | - | asm.org |
| Dithis compound | A. baumannii 19606 | - | 0.96 | asm.org |
| Dithis compound | S. aureus Mu50 | - | 8 | asm.org |
| Dithis compound | E. coli | - | 0.75–1.5 | asm.org |
| Dithis compound | S. aureus | - | 0.75–1.5 | asm.org |
Note: Some sources reported MIC in µg/mL and others in µM. Conversion requires knowing the molecular weight of the peptide.
Antifungal Activity
PGLa, the parent peptide of this compound, has been reported to display antifungal activity against Candida albicans. abbiotec.comxenbase.org While the provided search results primarily focus on the antibacterial activities of this compound and Dithis compound, the known antifungal activity of the parent peptide suggests potential for this compound or its variants to also exhibit activity against fungal pathogens.
Anti-Biofilm Properties of this compound
Dithis compound has demonstrated effectiveness in disrupting biofilms formed by multiple pathogenic species. asm.orgresearchgate.netnih.govasm.org This anti-biofilm property is a significant attribute, as biofilms contribute to antibiotic resistance and persistent infections. nih.govrsc.org
Selective Activity Towards Microbial vs. Mammalian Cells (Preclinical Assessment)
A critical aspect of antimicrobial peptides is their selective toxicity, targeting microbial cells while exhibiting low toxicity towards mammalian cells. This compound has been reported to have low hemolytic activity. nih.govacs.org Dithis compound, a tandem repeat of this compound, also displays generally low toxicity for human cells, as assessed by hemolysis, cell viability, and DNA damage assays. nih.govresearchgate.net Studies have shown high biocompatibility for Dithis compound, with hemolytic concentrations above 128 µg/mL and macrophage survival rates over 80%. asm.orgresearchgate.netnih.gov The therapeutic index (TI), a measure of cell selectivity, of Dithis compound was reported as 35.94 against key pathogens. asm.orgnih.govasm.org Notably, the TIs of PGLa variants against Gram-negative bacteria significantly surpassed those against Gram-positive bacterial strains. asm.org
Structure Activity Relationships Sar and Peptide Design
Impact of Amino Acid Substitutions on Antimicrobial Activity and Selectivity
Amino acid substitutions within the peptide sequence of PGLa-H and its analogues can significantly influence their antimicrobial potency and selectivity towards bacterial versus host cells. For instance, studies on analogues of Dithis compound have shown that a Val to Gly substitution at a specific position can lead to decreased hemolytic activity while maintaining or slightly improving antibacterial efficacy. nih.govwikipedia.org This suggests that the flexibility introduced by the glycine (B1666218) residue may play a role in the peptide's interaction with different cell membranes.
The net positive charge of antimicrobial peptides is a critical factor for their initial electrostatic interaction with the negatively charged bacterial cell membrane. nih.govresearchgate.netnih.gov Increasing the positive charge through the substitution of amino acids like lysine (B10760008) and arginine can enhance the binding affinity to bacterial membranes, often leading to increased antimicrobial activity. However, an excessive positive charge can also increase toxicity towards host cells. nih.gov Conversely, substituting positively charged residues with negatively charged ones, such as glutamic acid, can abolish antibacterial activity.
Role of Peptide Length and Tandem Repeats (e.g., Dithis compound) in Efficacy
Peptide length is a factor that can influence the antibacterial effectiveness of AMPs, as the peptide needs to be of sufficient length to interact effectively with and potentially span the lipid bilayer to form pores. researchgate.net
A key strategy explored for enhancing the efficacy of this compound has been the creation of tandem repeats. Dithis compound, a sequential tandem repeat of this compound, has demonstrated markedly improved in vitro bacteriostatic and bactericidal activity against both reference strains and multidrug-resistant clinical isolates of Gram-negative and Gram-positive pathogens compared to the monomeric this compound. nih.govwikipedia.orgnih.gov
The enhanced activity of Dithis compound is evident when comparing minimum inhibitory concentration (MIC) values. While this compound showed moderate to low activity with MIC values greater than 128 µM against E. coli and 8.7 µg/mL against S. aureus, Dithis compound exhibited significantly lower MIC values, ranging from 0.75–1.5 μM against E. coli and S. aureus. nih.gov Against A. baumannii, PGLa had an MIC of 16 µM, while Dithis compound showed an impressive MIC of 0.96 µM. nih.gov
| Peptide | E. coli (µM) | S. aureus (µM) | A. baumannii (µM) |
| PGLa | 32 | 8 | 16 |
| This compound | >128 | N/A | >128 |
| Dithis compound | 0.75-1.5 | 0.75-1.5 | 0.96 |
Note: MIC values for PGLa against S. aureus and E. coli were also reported as 50–100 μg/mL and 10–50 μg/mL respectively in another source. nih.gov
This significant increase in potency in the tandem repeat highlights the effectiveness of this design strategy for this compound.
Influence of Hydrophobicity, Amphipathicity, and Net Charge on Membrane Interaction
The interaction of this compound and its analogues with bacterial membranes is primarily driven by a combination of their hydrophobicity, amphipathicity, and net charge. researchgate.netnih.gov
The net positive charge of these peptides facilitates the initial electrostatic attraction to the negatively charged components on the surface of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.netnih.gov Dithis compound, for instance, possesses a higher positive charge (+6) compared to this compound, which contributes to its stronger interaction with negatively charged cell membranes. nih.gov
Hydrophobicity is essential for the peptide to penetrate and integrate into the lipid bilayer of the membrane after the initial electrostatic attraction. researchgate.netnih.gov The balance between hydrophilic and hydrophobic residues is crucial for effective membrane insertion and disruption. researchgate.net
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues on different faces of the peptide's secondary structure (typically an alpha-helix), is a hallmark of many membrane-active AMPs, including PGLa. researchgate.netnih.gov This amphipathic nature allows the peptide to align at the membrane interface, with the hydrophobic face interacting with the lipid core and the hydrophilic face oriented towards the aqueous environment or forming the lining of a pore. researchgate.netnih.gov this compound is reported to display ideal amphipathic properties. nih.gov This arrangement is critical for membrane disruption, which can occur through various mechanisms, including pore formation (e.g., toroidal or barrel-stave models) or membrane disintegration via a carpet-like mechanism. researchgate.netnih.gov
Rational Design Strategies for Enhanced Potency and Specificity
Rational design is a deliberate approach to modifying the structure of peptides like this compound to improve their desired properties, such as increased antimicrobial potency, broader spectrum of activity, enhanced stability, and reduced toxicity to host cells. wikipedia.org This involves leveraging the understanding of SAR to make targeted modifications.
Strategies include amino acid substitutions to optimize charge, hydrophobicity, and amphipathicity, as discussed earlier. wikipedia.org The creation of tandem repeats, as exemplified by Dithis compound, is another successful rational design strategy that significantly enhanced the antimicrobial activity compared to the monomeric peptide. wikipedia.org Other approaches can involve structural modifications, such as cyclization, which can improve peptide stability and resistance to degradation. The goal is to fine-tune the peptide's physicochemical properties to favor interaction with bacterial membranes over mammalian cell membranes, thereby improving selectivity. wikipedia.org
Computational Approaches in this compound and Analogue Design
Computational approaches play an increasingly important role in the design and optimization of antimicrobial peptides, including this compound analogues. Techniques such as molecular dynamics simulations can provide insights into the conformational behavior of peptides and their interactions with model membranes at an atomic level. nih.govwikipedia.org These simulations can help predict how amino acid substitutions or structural modifications might affect the peptide's secondary structure, its orientation within the membrane, and its mechanism of action. nih.govwikipedia.org
Synthetic Methodologies and Production for Research
Solid-Phase Peptide Synthesis (SPPS) Optimizations for PGLa-H and Analogues
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for producing peptides, offering a controlled and efficient method for assembling amino acids on a solid support researchgate.net, nih.gov, escholarship.org. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin researchgate.net,, escholarship.org. Each cycle typically includes deprotection of the N-terminus, washing steps, coupling of the next protected amino acid, and further washing researchgate.net. The attachment of the peptide to an insoluble support simplifies the removal of excess reagents and soluble by-products through filtration researchgate.net.
SPPS has been applied to the synthesis of PGLa and its analogues. For instance, PGLa has been synthesized on automated instruments using standard solid phase Fmoc-protocols, escholarship.org. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common protecting group scheme in SPPS researchgate.net,. After the peptide chain is assembled, it is typically cleaved from the resin researchgate.net,. While acidolytic cleavage is common, other methods using nucleophiles or photolysis are also employed depending on the linker used researchgate.net.
Optimizations in SPPS can involve the choice of resin, linkers, coupling reagents, and reaction conditions researchgate.net,,. Microwave irradiation has been explored to accelerate reaction times in SPPS, potentially increasing efficiency. The use of specific linkers can also influence the cleavage conditions and the form of the synthesized peptide (e.g., soluble) researchgate.net,. While specific optimizations solely for this compound synthesis via SPPS are not extensively detailed in the provided search results, the general principles and advancements in SPPS, such as those concerning Fmoc protocols and cleavage strategies, are applicable to its synthesis and that of its analogues, researchgate.net, escholarship.org,,.
Recombinant Production Strategies and Fusion Protein Systems
Recombinant production offers an alternative to chemical synthesis, particularly for larger peptides and proteins. This involves expressing the peptide sequence within a host organism, such as bacteria, and then purifying the produced peptide.
Research on PGLa variants has utilized recombinant production strategies. Specifically, a tandem-repeat variant, Dithis compound (an analogue of this compound), has been successfully biosynthesized using a DAMP4 fusion protein strategy. This approach involves genetically fusing the peptide sequence of interest (Dithis compound) to a larger, well-expressed fusion protein (DAMP4). The fusion protein strategy can enhance the expression levels and solubility of the target peptide, facilitating its production within the host organism. After expression, the target peptide is cleaved from the fusion protein.
This successful application of a fusion protein system for the biosynthesis of a this compound analogue suggests that similar recombinant strategies could be applicable to the production of this compound itself for research purposes. While other search results discuss recombinant protein production in general,,, the study on Dithis compound provides a direct example of this approach being applied to a related peptide, highlighting its potential for producing this compound and its variants in a biological system.
Development of Non-Chromatographic Purification Techniques for Scalability in Research
Purification is a critical step in peptide and protein production, especially for obtaining material of sufficient purity for research applications. Traditional purification methods often involve chromatography, which can be effective but may present challenges for large-scale production due to cost and throughput limitations.
For Dithis compound, a this compound analogue produced recombinantly, a simple non-chromatographic method has been developed for its purification. This method, combined with acid cleavage of the DAMP4 fusion protein, facilitated high-purity biosynthesis and is noted to be amenable to large-scale production. The yield reported for this biosynthesis and purification method for Dithis compound was 21.2 mg/mL.
Preclinical Therapeutic Potential and Future Research Directions
Potential as Novel Anti-Infective Agents in Preclinical Models
PGLa-H has demonstrated moderate antibacterial activity against multidrug-resistant clinical isolates of both Gram-negative and Gram-positive bacteria in preclinical studies. nih.govresearchgate.netacs.org While the native PGLa peptide showed modest efficacy against E. coli K88 and Acinetobacter baumannii 19606 with MIC values of 32 µM and 16 µM respectively, this compound, which constitutes only the C-terminal 10 amino acids, exhibited a higher MIC value (>128 µM) asm.org. However, a sequential tandem repeat of this compound, referred to as Dithis compound, has shown significantly improved antibacterial activity. nih.govresearchgate.net Dithis compound demonstrated potent activity with MIC values of 0.96 µM against A. baumannii 19606 and 8 µM against S. aureus Mu50. asm.org The average antimicrobial activity of Dithis compound was approximately 18 times higher than that of this compound. asm.org
Studies have evaluated the antibacterial abilities of PGLa-loaded materials, such as TiO2 nanotube arrays, in preclinical settings. PGLa-loaded TiO2 nanotube arrays showed a significantly increased antibacterial rate (84.6% ± 5.5%, p < 0.05) and also demonstrated biocompatibility and anti-inflammatory properties in osteoblast-like cells. researchgate.net
The membrane-disrupting ability of this compound has been investigated, with findings suggesting it has weaker membrane-disrupting capabilities compared to variants like Dithis compound. asm.org This indicates that factors beyond amphipathicity, such as size and charge, play a role in the antimicrobial activity of these peptides. asm.org
The following table summarizes some of the minimum inhibitory concentration (MIC) values reported for PGLa and its variants against specific bacterial strains:
| Peptide | Bacterial Strain | MIC (µM) | Source |
| PGLa | E. coli K88 | 32 | asm.org |
| PGLa | Acinetobacter baumannii 19606 | 16 | asm.org |
| This compound | E. coli ATCC 25922 | 23.6 | asm.org |
| This compound | S. aureus ATCC 25923 | 8.7 | asm.org |
| This compound | S. aureus Mu50 | >128 | asm.org |
| Dithis compound | Acinetobacter baumannii 19606 | 0.96 | asm.org |
| Dithis compound | S. aureus Mu50 | 8 | asm.org |
| Dithis compound | E. coli | 0.75–1.5 | asm.org |
| Dithis compound | S. aureus | 0.75–1.5 | asm.org |
Note: MIC values can vary depending on the specific experimental conditions and bacterial substrain used.
Role in Overcoming Antimicrobial Resistance Mechanisms
Antimicrobial peptides like this compound and its optimized variants are being explored as potential agents to combat the rising threat of antimicrobial resistance (AMR). mdpi.comasm.org Unlike many conventional antibiotics that target specific bacterial processes and are susceptible to resistance developed through single mutations, AMPs often exert their effects through mechanisms that involve disrupting bacterial membranes. mdpi.comupenn.eduifp.org This non-specific membrane disruption makes it more challenging for bacteria to develop resistance. mdpi.com
Research indicates that this compound shows moderate antibacterial activity against multidrug-resistant clinical isolates. nih.govacs.org The enhanced activity observed in variants like Dithis compound against multidrug-resistant Gram-negative and Gram-positive pathogens highlights their potential in addressing resistant infections. nih.govresearchgate.net
Nanomaterial-based strategies are also being investigated to enhance the efficacy of antimicrobial agents and overcome resistance mechanisms. mdpi.commdpi.com Nanomaterials can improve the delivery of antimicrobial agents, enhance their penetration into bacterial cells and biofilms, and potentially inhibit efflux pumps that bacteria use to expel antibiotics. mdpi.comfrontiersin.orgnih.gov While the direct application of this to this compound in overcoming resistance is an area of ongoing research, the use of materials like PLGA nanoparticles as carriers for antimicrobial agents has shown promise in enhancing antibacterial activity and overcoming resistance. nih.govbrieflands.comyildiz.edu.tr
Challenges in Translational Research for Peptide-Based Therapeutics
Translating peptide-based therapeutics, including antimicrobial peptides like this compound and its variants, from preclinical research to clinical application faces several significant challenges. A primary hurdle is the inherent instability of peptides, which are susceptible to enzymatic degradation by proteases in the body, leading to short plasma half-lives and reduced bioavailability. ijpsjournal.commdpi.comresearchgate.net This instability often necessitates frequent dosing or limits administration routes, with oral delivery being particularly challenging due to the harsh gastrointestinal environment. mdpi.comnih.govnih.gov
Another challenge is achieving adequate permeability across biological membranes to reach target sites. researchgate.netnih.gov The structural complexity of peptides and their susceptibility to chemical and physical instability during manufacturing and storage also pose hurdles for drug formulation and quality control. mdpi.comresearchgate.net While peptides generally exhibit lower immunogenicity compared to larger protein therapeutics, potential immune responses remain a consideration in long-term administration. mdpi.com
Despite these challenges, advancements in peptide chemistry, synthesis techniques, and delivery systems are actively being explored to improve the therapeutic profile of peptides. researchgate.netnih.gov
Emerging Research Avenues and Advanced Methodological Applications
Emerging research avenues in the field of peptide therapeutics, relevant to compounds like this compound, are focused on enhancing their efficacy, stability, and delivery. Advanced methodologies are playing a crucial role in this progress.
Novel drug delivery systems are also a key focus to overcome the limitations of peptide stability and bioavailability. Nanomaterial-based strategies, such as the use of polymeric nanoparticles like PLGA, liposomes, and hydrogels, are being investigated to encapsulate and protect peptides, control their release, and improve targeted delivery. mdpi.commdpi.comnih.govijpsjournal.com These systems can enhance cellular uptake and penetration into tissues and biofilms. mdpi.comnih.govbrieflands.com For instance, PLGA nanoparticles have shown potential in improving the pharmacokinetics and efficacy of encapsulated antimicrobial agents in preclinical models. brieflands.comyildiz.edu.tr
Further research is exploring chemical modifications to enhance peptide stability and activity, including cyclization, incorporation of non-canonical amino acids, and PEGylation. nih.govmdpi.com The development of peptide-drug conjugates and the use of cell-penetrating peptides are also emerging strategies to improve targeting and intracellular delivery. nih.govfrontiersin.org
The systematic evaluation of peptide variants, as seen in the research on this compound and its tandem repeats like Dithis compound, remains a vital approach to identify lead compounds with improved therapeutic potential. nih.govresearchgate.netasm.org
Evolutionary and Ecological Significance of Pgla H
Evolutionary Origins of Amphibian Host Defense Peptides and their Diversification
The arsenal (B13267) of defense peptides found in amphibian skin secretions, including AMPs and hormone-like peptides (HLPs), appears to have originated and diversified independently in several amphibian lineages. nih.gov This suggests a convergent evolutionary process driven by similar selective pressures, likely the need for defense against predators and infectious microorganisms in their environment. nih.gov
The evolutionary history of these peptides can be traced back to ancestral genes, with evidence suggesting origins from non-defensive genes, such as those encoding gastrointestinal hormones. nih.gov Gene duplication events have played a significant role in expanding the repertoire of these defense peptides. nih.govwikipedia.org Following duplication, diversification has been shaped by mechanisms such as diversifying selection, particularly within the mature peptide domain, leading to variations in peptide sequences, size, charge, conformation, and antimicrobial activity. nih.govwikipedia.orgnih.govnih.gov This diversification allows amphibians to produce distinct collections of AMPs with varying activities against a broad spectrum of microorganisms. wikipedia.orgnih.gov
Studies on hylid and ranid frogs indicate that while gene families arose in a common ancestor, diversification occurred subsequently within these groups through numerous duplication events and divergence of loci. nih.govnih.gov Diversifying selection has been identified as a key factor driving the evolution of amphibian antimicrobial peptide genes. nih.govnih.govnih.gov Furthermore, coordinated and compensatory amino acid replacements in different domains of the peptide precursors may also contribute to their evolution, as observed in hylids. nih.govnih.gov The origins of these peptide systems in anurans are estimated to go back approximately 150 million years, coinciding with their adaptation to new terrestrial environments. nih.gov
Role of PGLa-H in Natural Host Defense Systems and Ecological Niche
This compound is a naturally occurring decapeptide isolated from the skin of Xenopus laevis. github.io It is a C-terminal fragment of the larger peptide PGLa. github.io In the context of the amphibian host defense system, this compound contributes to the first line of defense against potential pathogens encountered in the environment. Amphibian skin, being constantly exposed to diverse microbial communities in aquatic and semi-aquatic habitats, relies heavily on secreted peptides like this compound for protection against infection. nih.govnih.govnih.gov
This compound has been reported to exhibit moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. github.io Specifically, PGLa and this compound display broad-spectrum antibacterial activity. researchgate.net this compound has also shown moderate activity against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.net Its presence in skin secretions underscores its role in preventing microbial colonization and invasion, thereby contributing to the amphibian's survival in its ecological niche.
Comparative Analysis with Other Antimicrobial Peptides from Diverse Species
Antimicrobial peptides are ancient components of the innate immune system, found across a wide range of organisms, including invertebrates, vertebrates, plants, and microorganisms. wikipedia.org Amphibian skin is a particularly rich source, contributing a significant proportion of the AMPs found in databases.
Comparing this compound to other AMPs reveals both common features and unique characteristics. Like many AMPs, this compound is a cationic peptide. Cationic AMPs typically interact with the negatively charged membranes of bacterial cells. Structural analysis indicates that PGLa variants, including this compound, retain alpha-helical structures, which are common among many membrane-active AMPs.
Studies comparing this compound to its parent peptide PGLa and other variants have shown differences in activity. For example, while PGLa exhibits modest antibacterial efficacy against certain E. coli and Acinetobacter baumannii strains, this compound, which is a shorter fragment, showed considerably lower activity in one study (MIC > 128 µM) compared to PGLa (MIC values of 32 µM and 16 µM respectively). However, this compound has been noted for its moderate antibacterial activity and low hemolytic activity compared to some other AMPs or their analogues, such as certain magainin-2 analogues which can have increased toxicity despite optimized antibacterial activity. github.io
The systematic comparison of PGLa variants, including this compound and the designed tandem repeat Dithis compound, highlights how structural modifications can significantly impact antimicrobial potency. Dithis compound, a repeat of the this compound sequence, demonstrated significantly enhanced antimicrobial activity against key pathogens compared to natural variants like PGLa and this compound. This comparative analysis within the PGLa family underscores the evolutionary potential inherent in amphibian defense peptide sequences and provides a basis for understanding structure-activity relationships.
While direct detailed comparisons of this compound specifically with AMPs from a wide array of diverse species (beyond amphibians) are not extensively detailed in the provided search results, the broader context establishes amphibian AMPs as part of a widespread and ancient innate immune defense strategy found across the tree of life. The diversity observed in amphibian AMPs reflects the intense co-evolutionary arms race with environmental microbes, a selective pressure that has also shaped the evolution of AMPs in other organisms.
Data on the minimum inhibitory concentrations (MIC) of PGLa and this compound against certain bacterial strains illustrate their comparative antibacterial activity:
| Peptide | E. coli K88 (MIC, µM) | Acinetobacter baumannii 19606 (MIC, µM) | S. aureus Mu50 (MIC, µM) |
| PGLa | 32 | 16 | >128 |
| This compound | >128 | >128 | >128 |
| Dithis compound | Not specified in source for K88 | 0.96 | 8 |
Note: Data for S. aureus Mu50 for PGLa and this compound is inferred from a table where the value is >128 µM. Dithis compound data is included for comparative context within the PGLa family.
Q & A
Q. What structural and functional characteristics define PGLa-H as an antimicrobial peptide (AMP)?
this compound is a decapeptide (sequence: KIAKVALKAL-NH₂) with a +4 charge, moderate antibacterial activity (H-value = -0.1 µM), and a high selectivity index (SI = 93) compared to melittin (SI = 3) and colistin (SI = 128) . Its α-helical conformation in lipid environments enables membrane disruption via the "carpet model," where electrostatic interactions with bacterial membranes precede pore formation. Key methodologies to confirm its structure include NMR spectroscopy and circular dichroism (CD) to assess helical stability in micellar systems .
Q. How do researchers measure the antibacterial efficacy and cytotoxicity of this compound?
- Minimum Inhibitory Concentration (MIC): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays.
- Hemolytic Activity: Evaluated via erythrocyte lysis assays to calculate the SI (ratio of hemolytic to MIC values).
- Data Interpretation: A higher SI (e.g., this compound’s 93) indicates greater therapeutic potential. Contradictory SI values across studies may arise from variations in peptide purity, bacterial strains, or assay conditions, necessitating standardized protocols .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s therapeutic index while minimizing resistance development?
- Sequence Modification: Substituting residues to enhance specificity (e.g., Kiadin, a Val→Gly variant, showed tighter micelle binding and improved activity ).
- Combination Therapy: Pair this compound with conventional antibiotics (e.g., β-lactams) to reduce effective doses and resistance risk.
- Structural Dynamics: Use NMR to monitor conformational flexibility in lipid bilayers, correlating with membrane penetration efficiency .
Q. How can conflicting data on this compound’s mechanism of action be resolved?
Contradictions often stem from differing experimental models (e.g., synthetic vesicles vs. live bacteria). To address this:
- Multi-Method Validation: Combine fluorescence anisotropy (membrane fluidity), calcein leakage assays (pore formation), and molecular dynamics simulations.
- Contextual Analysis: Compare results across lipid compositions (e.g., phosphatidylglycerol vs. cholesterol-rich membranes) to isolate mechanistic drivers .
Q. What methodologies are critical for assessing this compound’s interaction with host cells and immune modulation?
- Cytokine Profiling: Use ELISA or multiplex assays to quantify immune responses (e.g., IL-6, TNF-α) in mammalian cells post-exposure.
- Transcriptomics: RNA-seq can identify pathways affected by this compound, such as NF-κB signaling.
- Ethical Replication: Adhere to institutional review protocols for in vivo studies, including dose escalation and toxicity monitoring .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound derivatives like dithis compound or Kiadin?
- Controlled Variables: Maintain consistent peptide synthesis (e.g., solid-phase), purification (HPLC), and characterization (mass spectrometry).
- Comparative Frameworks: Test derivatives against wild-type this compound in parallel assays for MIC, hemolysis, and structural stability.
- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including supplementary NMR spectra and raw MIC data .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Nonlinear Regression: Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀ values.
- Error Analysis: Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons.
- Meta-Analysis: Aggregate data from published studies to identify trends in this compound’s efficacy across bacterial species .
Data Synthesis and Publication Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
